molecular formula C5H12ClNO B6211528 rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis CAS No. 2703745-35-9

rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis

Cat. No. B6211528
CAS RN: 2703745-35-9
M. Wt: 137.61 g/mol
InChI Key: BIBJGYHUXSWZFW-JBUOLDKXSA-N
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Description

Rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis (rac-MOMA-HCl) is a chiral amine that has been used in a variety of scientific research applications, including drug design and synthesis, organic chemistry, and biochemistry. Rac-MOMA-HCl is a unique compound due to its ability to exist in two forms, the cis and trans isomers, which can be used to study the effects of chirality on the properties of a molecule.

Scientific Research Applications

Rac-MOMA-HCl has been used in a variety of scientific research applications, including drug design and synthesis, organic chemistry, and biochemistry. In drug design and synthesis, rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis can be used to study the effects of chirality on the properties of a molecule. In organic chemistry, this compound can be used to study the stereoselective reactions of chiral molecules. In biochemistry, this compound can be used to study the effects of chirality on the binding of proteins to ligands.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis is not fully understood. However, it is believed that the cis isomer of this compound binds to proteins more strongly than the trans isomer, due to its greater conformational flexibility. This binding can result in the formation of a stable complex between the protein and the molecule, which can affect the activity of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to affect the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, it has been shown to inhibit the growth of several bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis in lab experiments is its ability to exist in two forms, the cis and trans isomers. This allows researchers to study the effects of chirality on the properties of a molecule. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis. One possibility is to use it as a tool to study the effects of chirality on drug design and synthesis. Another possibility is to use it as a tool to study the effects of chirality on the binding of proteins to ligands. Finally, it could be used to study the effects of chirality on the activity of enzymes and other proteins.

Synthesis Methods

Rac-MOMA-HCl can be synthesized using a two-step process. The first step involves the reaction of 4-methyl-2-oxo-2-phenyl-2,3-dihydro-1H-indole (MPDI) with a base, such as potassium carbonate, to form 4-methyl-2-oxo-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid (MPDICA). The second step involves the reaction of MPDICA with an amine, such as isopropylamine, to form rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-3-penten-2-one", "hydroxylamine hydrochloride", "sodium hydroxide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 4-methyl-3-penten-2-one to oxime\n- Dissolve 4-methyl-3-penten-2-one in ethanol\n- Add hydroxylamine hydrochloride and sodium hydroxide\n- Heat the mixture at reflux for 2 hours\n- Cool the mixture and filter the precipitate\n- Wash the precipitate with cold ethanol to obtain the oxime", "Step 2: Reduction of oxime to amine\n- Dissolve the oxime in ethanol\n- Add sodium borohydride\n- Stir the mixture at room temperature for 2 hours\n- Quench the reaction with water\n- Extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain the amine", "Step 3: Formation of hydrochloride salt\n- Dissolve the amine in hydrochloric acid\n- Concentrate the solution to obtain the hydrochloride salt\n- Recrystallize the hydrochloride salt from ethanol to obtain the desired product" ] }

CAS RN

2703745-35-9

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(3R,4S)-4-methyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1

InChI Key

BIBJGYHUXSWZFW-JBUOLDKXSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]1N.Cl

Canonical SMILES

CC1COCC1N.Cl

Purity

95

Origin of Product

United States

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